
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid is a chiral amino acid derivative. This compound is characterized by its complex structure, which includes an amino group, a carboxyl group, and a phenyl group. It is of interest in various fields of scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as (S)-phenylalanine and 2-nitrobenzaldehyde.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol or methanol, and the temperatures are maintained between 0°C and room temperature to ensure optimal yields.
Industrial Production Methods
In an industrial setting, the synthesis of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid may involve:
Large-scale reactors: To handle the bulk quantities of reagents.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine is a common reaction.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂).
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
Building Block: Used in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Protein Engineering: Used in the design of novel proteins with enhanced properties.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Diagnostics: Used in the development of diagnostic agents for imaging and disease detection.
Industry
Material Science: Incorporated into polymers to enhance their mechanical properties.
Agriculture: Used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-Phenylalanine: A simpler amino acid with a phenyl group.
(S)-2-Amino-3-(2-nitrophenyl)propanoic acid: A related compound with a nitro group instead of the carboxy-phenylethyl group.
Uniqueness
Structural Complexity: The presence of both amino and carboxyl groups along with a phenyl group makes it more versatile in chemical reactions.
Chirality: The specific stereochemistry (S-configuration) imparts unique biological activities compared to its racemic or ®-counterparts.
This detailed overview provides a comprehensive understanding of (S)-2-Amino-3-(2-(((S)-1-carboxy-2-phenylethyl)amino)phenyl)propanoic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C18H20N2O4 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2S)-2-[2-[(2S)-2-amino-2-carboxyethyl]anilino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O4/c19-14(17(21)22)11-13-8-4-5-9-15(13)20-16(18(23)24)10-12-6-2-1-3-7-12/h1-9,14,16,20H,10-11,19H2,(H,21,22)(H,23,24)/t14-,16-/m0/s1 |
InChI Key |
QNMXGQFHQOHBGX-HOCLYGCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=CC=CC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC2=CC=CC=C2CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![18-tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13145039.png)

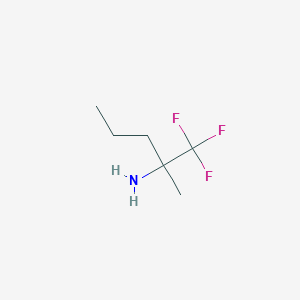
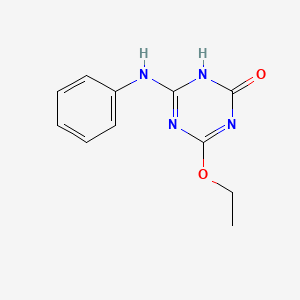
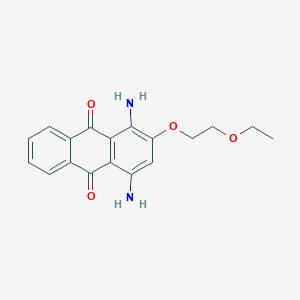
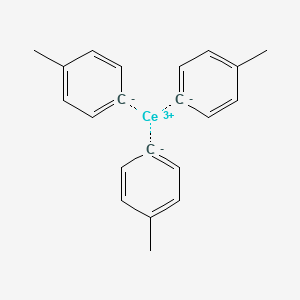

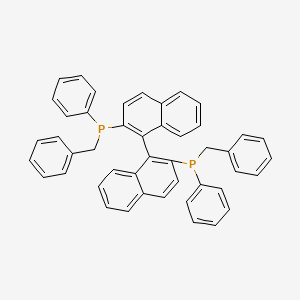
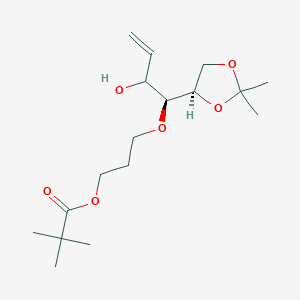
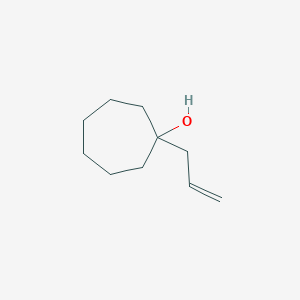

![4-bromo-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid](/img/structure/B13145128.png)
